Cas no 4438-01-1 (2-(morpholin-4-yl)methylphenol)

2-(morpholin-4-yl)methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Morpholinomethyl)phenol
- 2-morpholin-4-ylmethylphenol;2-morpholinomethylphenol;2-N-Morpholinomethyl-phenol;
- 2-(morpholin-4-yl)methylphenol
- I8M
- Cambridge id 5425154
- BS-38000
- 2-(4-Morpholinylmethyl)phenol, AldrichCPR
- 4438-01-1
- DTXSID30279969
- CS-0244327
- OYLIEVIKIUHKTG-UHFFFAOYSA-N
- NSC14849
- MFCD00963423
- 2-(4-Morpholinylmethyl)phenol #
- 2-(morpholin-4-ylmethyl)phenol
- 2-(morpholin-4-yl-methyl)-phenol
- 2-(4-Morpholinylmethyl)phenol
- CHEMBL5197011
- SCHEMBL4327006
- DB-408258
- NSC-14849
- CHEMBRDG-BB 4022458
- AKOS006230497
- Oprea1_480881
- Phenol, 2-(4-morpholinylmethyl)-
- EN300-2756274
- AH-283/31127039
- 2-[(morpholin-4-yl)methyl]phenol
- Phenol, 2-[(4-morpholinyl)methyl]-
- STK105121
- Z1198155816
-
- MDL: MFCD00963423
- Inchi: InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
- InChI Key: OYLIEVIKIUHKTG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2CCOCC2)O
Computed Properties
- Exact Mass: 193.11000
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 32.70000
- LogP: 1.16230
2-(morpholin-4-yl)methylphenol Security Information
- Hazard Category Code: 22-41
-
Hazardous Material Identification:
2-(morpholin-4-yl)methylphenol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(morpholin-4-yl)methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB215910-5 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 5g |
€207.20 | 2023-02-22 | ||
Enamine | EN300-2756274-0.25g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 0.25g |
$280.0 | 2025-03-21 | |
Enamine | EN300-2756274-10.0g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 10.0g |
$1982.0 | 2025-03-21 | |
abcr | AB215910-1 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 1 g |
€94.10 | 2023-07-20 | ||
Enamine | EN300-2756274-2.5g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95.0% | 2.5g |
$864.0 | 2025-03-21 | |
Enamine | EN300-2756274-1g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95% | 1g |
$566.0 | 2023-09-10 | |
abcr | AB215910-1g |
2-(4-Morpholinylmethyl)phenol, 95%; . |
4438-01-1 | 95% | 1g |
€94.10 | 2025-02-17 | |
1PlusChem | 1P00DB8O-1g |
2-(morpholin-4-ylmethyl)phenol |
4438-01-1 | 95% | 1g |
$51.00 | 2025-02-26 | |
abcr | AB215910-10 g |
2-(4-Morpholinylmethyl)phenol; 95% |
4438-01-1 | 10g |
€307.00 | 2023-02-22 | ||
Enamine | EN300-2756274-10g |
2-[(morpholin-4-yl)methyl]phenol |
4438-01-1 | 95% | 10g |
$1982.0 | 2023-09-10 |
2-(morpholin-4-yl)methylphenol Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-(morpholin-4-yl)methylphenol
Introduction to 2-(Morpholinomethyl)phenol (CAS No. 4438-01-1)
2-(Morpholinomethyl)phenol, with the chemical formula C10H13N1O2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure, featuring a phenolic hydroxyl group linked to a morpholine moiety, endows it with unique chemical and biological properties that make it a valuable intermediate in the development of various therapeutic agents.
The compound is identified by its CAS number 4438-01-1, which serves as a unique identifier in scientific literature and industrial applications. This numbering system ensures precise referencing and avoids ambiguity in chemical communication, facilitating accurate research and production processes.
Morpholinomethylphenol has garnered attention due to its role as a precursor in synthesizing complex molecules, particularly in medicinal chemistry. The presence of both aromatic and heterocyclic functional groups allows for diverse chemical modifications, making it a versatile building block for drug discovery. Its applications span across multiple therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial drug development.
In recent years, advancements in synthetic methodologies have enhanced the accessibility and efficiency of producing 2-(Morpholinomethyl)phenol. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have improved yields and purity, enabling researchers to explore its potential more effectively. These innovations align with the broader trend toward greener chemistry, emphasizing sustainable and scalable production processes.
The pharmacological significance of 2-(Morpholinomethyl)phenol lies in its ability to modulate biological pathways through its structural features. The phenolic group can engage in hydrogen bonding interactions with biological targets, while the morpholine ring provides steric and electronic effects that influence binding affinity. Such characteristics make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
Recent studies have highlighted the compound's utility in developing novel therapeutic agents targeting neurological disorders. For instance, derivatives of 2-(Morpholinomethyl)phenol have been investigated for their potential to interact with neurotransmitter receptors, offering insights into new treatment strategies for conditions such as epilepsy and depression. These findings underscore the compound's relevance in contemporary medicinal chemistry research.
The synthesis of 2-(Morpholinomethyl)phenol involves multi-step organic transformations that require careful optimization to achieve high regioselectivity and functional group compatibility. Researchers have reported efficient synthetic routes that minimize byproduct formation and maximize overall efficiency. Such methodologies are crucial for industrial-scale production, where cost-effectiveness and reproducibility are paramount.
The compound's stability under various conditions is another critical factor influencing its practical applications. Studies have demonstrated that 2-(Morpholinomethyl)phenol maintains its integrity under controlled storage conditions, making it suitable for long-term research projects and commercial formulations. However, exposure to extreme temperatures or acidic environments may necessitate protective measures to preserve its structural integrity.
In conclusion, 2-(Morpholinomethyl)phenol (CAS No. 4438-01-1) is a multifaceted compound with broad implications in pharmaceutical research and drug development. Its unique structural features and synthetic versatility position it as a key intermediate in creating innovative therapeutic agents. As scientific understanding evolves, further exploration of its potential applications will continue to expand its role in addressing complex medical challenges.
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